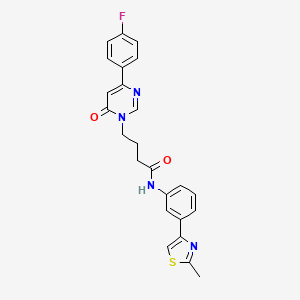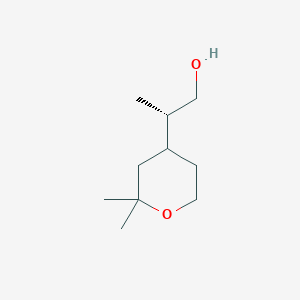
(2S)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol, also known as DMPO, is a chiral alcohol that has gained significant attention in the scientific community due to its unique properties and potential applications. DMPO is a colorless liquid that is soluble in water and organic solvents. It is commonly used as a spin trapping agent in free radical research and has shown promising results in various biochemical and physiological studies. In
Mecanismo De Acción
(2S)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol works by trapping free radicals through a process called spin trapping. When a free radical reacts with (2S)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol, it forms a stable adduct that can be detected by electron paramagnetic resonance (EPR) spectroscopy. The EPR spectrum of the adduct provides information about the nature of the free radical and the reaction kinetics. (2S)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol has a high spin trapping efficiency and can trap a wide range of free radicals, including superoxide, hydroxyl, and alkoxyl radicals.
Biochemical and Physiological Effects:
(2S)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol has been shown to have a wide range of biochemical and physiological effects. It has been reported to protect against oxidative stress-induced cell damage and apoptosis. (2S)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol has also been shown to inhibit the activity of various enzymes, including xanthine oxidase, NADPH oxidase, and cyclooxygenase. In addition, (2S)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol has been shown to modulate the expression of various genes involved in oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol has several advantages as a spin trapping agent. It has a high spin trapping efficiency, is stable under a wide range of conditions, and can be easily detected by EPR spectroscopy. (2S)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol is also relatively non-toxic and can be used in vivo. However, (2S)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol has some limitations. It can react with other molecules in addition to free radicals, leading to false-positive results. In addition, the adducts formed by (2S)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol can be unstable under certain conditions, leading to loss of signal.
Direcciones Futuras
There are several future directions for (2S)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol research. One area of interest is the development of new spin trapping agents that have improved selectivity and sensitivity. Another area of interest is the use of (2S)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol as a diagnostic tool for oxidative stress-related diseases. (2S)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol has shown potential as a biomarker for cancer and neurodegenerative disorders, and further studies are needed to validate its clinical utility. Finally, (2S)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol has been used in various animal models, but its efficacy and safety in humans need to be further evaluated.
Métodos De Síntesis
(2S)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol can be synthesized by reacting 2,2-dimethyl-4-hydroxypentanal with sodium borohydride in the presence of a catalytic amount of palladium on carbon. The resulting product is then treated with a strong acid to obtain (2S)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol. The yield of this method is typically high, and the purity of the product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
(2S)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol has been widely used as a spin trapping agent in free radical research. It reacts with free radicals to form stable adducts that can be detected by various spectroscopic techniques. This allows researchers to study the kinetics and mechanisms of free radical reactions in biological systems. (2S)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol has also been used as a probe to study the redox state of cells and tissues. It has shown potential as a diagnostic tool for oxidative stress-related diseases such as cancer and neurodegenerative disorders.
Propiedades
IUPAC Name |
(2S)-2-(2,2-dimethyloxan-4-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-8(7-11)9-4-5-12-10(2,3)6-9/h8-9,11H,4-7H2,1-3H3/t8-,9?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYSAWVISQXUCI-VEDVMXKPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCOC(C1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1CCOC(C1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

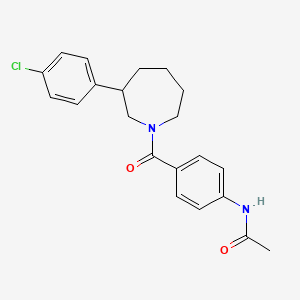

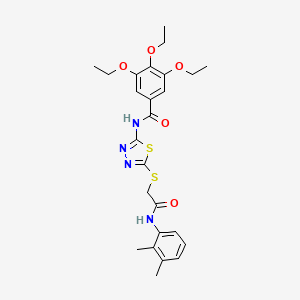



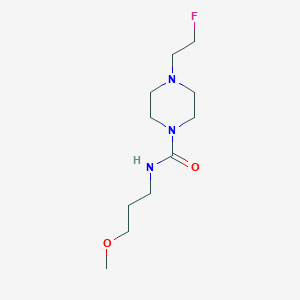
![6-Chloro-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B2438969.png)
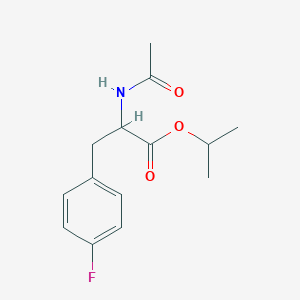
![2-[(2,5-Dimethoxyphenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2438971.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2438974.png)
![Ethyl 7-methyl-4-oxo-5-phenyl-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2438975.png)
